N,N-dibenzyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
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Overview
Description
This compound belongs to the thiazolo[3,2-a]pyrimidine family, which has been studied for its wide range of biological activities, including antibacterial, antitubercular, anti-inflammatory, antihypertensive, antiviral, antioxidant, antitumor, anti-HIV, calcium channel blocking, acetylcholine esterase inhibitory, CDC25B phosphatase inhibitory, Bcl-2 family proteins inhibitory, glutamate receptor antagonistic, and 5-HT2a receptor antagonistic activities .
Mechanism of Action
Target of Action
N,N-dibenzyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a promising scaffold for the design of new medicines, including anticancer drugs . The structural similarity of the thiazolo[3,2-a]pyrimidine ring system to purine may be utilized in the design of structures capable of effectively binding to biological targets .
Mode of Action
The mode of action of this compound involves its interaction with its targets. The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and the biological target .
Biochemical Pathways
This compound affects various biochemical pathways. The compound’s active methylene group (C2H2) is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents .
Result of Action
This compound has demonstrated high antitumor, antibacterial, and anti-inflammatory activities . In vitro cytotoxic evaluation of similar thiazolopyrimidine molecules showed potent cytotoxic activity against human breast carcinoma cell line (MCF-7), human lung adenocarcinoma cell line (A549), and human cervical cancer cell line (HeLa) .
Preparation Methods
The synthesis of N,N-dibenzyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide involves several steps. The first step is the synthesis of S-alkylated derivatives by reacting 6-substituted-2-thiouracils with the appropriate substituted phenacyl halides . Upon treatment of S-alkylated derivatives at different temperatures, intramolecular cyclization to 3-(substituted phenyl)-5H-thiazolo[3,2-a]pyrimidin-5-ones or sulfonation of cyclized products to the corresponding sulfonic acid derivatives occurs . Further, acylation of the 7-NH2 group of 5H-thiazolo[3,2-a]pyrimidin-5-ones affords amide derivatives, and reduction of the NO2 group of 5H-thiazolo[3,2-a]pyrimidin-5-ones gives amino derivatives .
Chemical Reactions Analysis
N,N-dibenzyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include phenacyl halides for S-alkylation, different temperatures for intramolecular cyclization, and acylation reagents for amide formation . Major products formed from these reactions include S-alkylated derivatives, sulfonic acid derivatives, amide derivatives, and amino derivatives .
Scientific Research Applications
In medicinal chemistry, thiazolo[3,2-a]pyrimidines have been studied for their antibacterial, antitubercular, anti-inflammatory, antihypertensive, antiviral, antioxidant, antitumor, anti-HIV, calcium channel blocking, acetylcholine esterase inhibitory, CDC25B phosphatase inhibitory, Bcl-2 family proteins inhibitory, glutamate receptor antagonistic, and 5-HT2a receptor antagonistic activities . These compounds are also being explored for their potential as enzyme inhibitors, particularly RNase H inhibitors for HIV therapy .
Comparison with Similar Compounds
Properties
IUPAC Name |
N,N-dibenzyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2S/c25-19(18-13-22-21-24(20(18)26)11-12-27-21)23(14-16-7-3-1-4-8-16)15-17-9-5-2-6-10-17/h1-13H,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVALWUUOGVSFRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C3=CN=C4N(C3=O)C=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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